2,3'-Dichloro-4'-methylbenzophenone
CAS No.: 861307-17-7
Cat. No.: VC2475451
Molecular Formula: C14H10Cl2O
Molecular Weight: 265.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 861307-17-7 |
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Molecular Formula | C14H10Cl2O |
Molecular Weight | 265.1 g/mol |
IUPAC Name | (3-chloro-4-methylphenyl)-(2-chlorophenyl)methanone |
Standard InChI | InChI=1S/C14H10Cl2O/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 |
Standard InChI Key | RWYQEMSOEFOJMP-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)Cl |
Introduction
Physical and Chemical Properties
2,3'-Dichloro-4'-methylbenzophenone exhibits distinctive physical and chemical properties that define its behavior in various chemical environments. The compound's fundamental properties are summarized in Table 1.
Chemical Reactivity and Reactions
2,3'-Dichloro-4'-methylbenzophenone participates in various chemical reactions characteristic of both benzophenones and chlorinated aromatic compounds. Its reactivity is influenced by the combined electronic effects of the carbonyl group, chlorine substituents, and methyl group.
Reduction Reactions
The carbonyl group in 2,3'-Dichloro-4'-methylbenzophenone can undergo reduction reactions:
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Reduction with sodium borohydride (NaBH₄) yields the corresponding benzhydrol derivative
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More aggressive reduction with lithium aluminum hydride (LiAlH₄) would produce the same alcohol product
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Wolff-Kishner or Clemmensen reduction could reduce the carbonyl to yield the corresponding diphenylmethane derivative
Nucleophilic Substitution Reactions
The chlorine atoms, particularly at the 2-position, can participate in nucleophilic aromatic substitution reactions:
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Reaction with nucleophiles such as amines, thiols, or alkoxides
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Potential for replacement under appropriate conditions, especially when activated by the adjacent carbonyl group
Photochemical Reactions
Benzophenones are known for their photochemical properties. Studies on related compounds like 4-chloro-4'-methylbenzophenone have shown their ability to form benzopinacols under photochemical conditions . It is reasonable to expect that 2,3'-Dichloro-4'-methylbenzophenone might exhibit similar photoreactivity, potentially forming:
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Benzopinacol derivatives through photoreduction
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Various photochemical products through reactions with different substrates
Comparison with Related Compounds
To better understand the unique properties of 2,3'-Dichloro-4'-methylbenzophenone, it is valuable to compare it with structurally related benzophenone derivatives. Table 2 presents a comparative analysis of several related compounds.
Table 2: Comparison of 2,3'-Dichloro-4'-methylbenzophenone with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
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2,3'-Dichloro-4'-methylbenzophenone | 861307-17-7 | C₁₄H₁₀Cl₂O | 265.1 | Chlorine atoms at 2 and 3' positions; methyl at 4' position |
4,4'-Dichlorobenzophenone | 90-98-2 | C₁₃H₈Cl₂O | 251.1 | Chlorine atoms at both para positions |
2,3'-Dichloro-4-methylbenzophenone | Not in data | C₁₄H₁₀Cl₂O | 265.1 | Positional isomer with methyl group on opposite ring |
4-Methylbenzophenone | 134-84-9 | C₁₄H₁₂O | 196.2 | Single methyl substituent; no chlorine atoms |
3,4-Dichloro-3'-fluoro-4'-methylbenzophenone | 951886-45-6 | C₁₄H₉Cl₂FO | 283.1 | Additional fluorine substituent |
The specific arrangement of substituents in 2,3'-Dichloro-4'-methylbenzophenone distinguishes it from these related compounds . While 4,4'-dichlorobenzophenone has been extensively studied for its UV absorption properties and photochemical behavior , the research on 2,3'-Dichloro-4'-methylbenzophenone appears more limited.
The positional differences of the chlorine atoms and methyl group significantly influence several aspects of these compounds:
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Electronic distribution within the molecule
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Reactivity patterns in various chemical transformations
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Photophysical properties such as absorption and emission spectra
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Potential applications in synthesis and materials science
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